[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride
Description
[4-(2,2-Difluoroethyl)piperidin-4-yl]methanol hydrochloride is a piperidine derivative characterized by a 2,2-difluoroethyl substituent at the 4-position of the piperidine ring and a methanol group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is reported as C₅H₁₀ClF₂NO with a molecular weight of 173.59 g/mol .
Properties
Molecular Formula |
C8H16ClF2NO |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
[4-(2,2-difluoroethyl)piperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c9-7(10)5-8(6-12)1-3-11-4-2-8;/h7,11-12H,1-6H2;1H |
InChI Key |
IXRDVBGMCHVOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC(F)F)CO.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of [4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride typically involves the reaction of piperidine derivatives with difluoroethyl compounds under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form substituted piperidine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural differences among piperidine-based hydrochlorides lie in substituent groups, which influence physicochemical properties and bioactivity.
Pharmacological and Physicochemical Properties
- Solubility: Limited data exist for the target compound, but diphenylmethoxy derivatives (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) likely exhibit lower aqueous solubility due to aromatic bulk .
- Stability: No stability data are available for the target compound, but hydrochloride salts generally improve thermal and hydrolytic stability compared to free bases .
Research Findings and Data Gaps
Key Research Insights
- Synthetic Utility: Piperidine hydrochlorides are common intermediates in drug synthesis. For example, duloxetine hydrochloride (a serotonin-norepinephrine reuptake inhibitor) shares a piperidine core but incorporates a thiophene substituent .
- Fluorine Effects: Difluoroethyl groups reduce metabolic degradation compared to non-fluorinated analogs, as seen in trifluoroethyl derivatives .
Unresolved Questions
- Pharmacokinetics: No absorption, distribution, metabolism, or excretion (ADME) data are available for the target compound.
- Toxicity: Acute toxicity data for [4-(2,2-Difluoroethyl)piperidin-4-yl]methanol hydrochloride remain unstudied .
Biological Activity
[4-(2,2-Difluoroethyl)piperidin-4-yl]methanol hydrochloride is a chemical compound with potential pharmacological applications, particularly as a modulator of dopamine receptors. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (4-(2,2-difluoroethyl)piperidin-4-yl)methanol hydrochloride
- Molecular Formula : C8H15F2NO·HCl
- Molecular Weight : 195.67 g/mol
- InChI Key : 1S/C8H15F2NO.ClH/c9-7(10)5-8(6-12)1-3-11-4-2-8;/h7,11-12H,1-6H2;1H
The compound acts primarily as a D1 positive allosteric modulator (PAM) . D1 receptors are G protein-coupled receptors that play a crucial role in various neurological functions, including motor control and cognitive processes. The modulation of these receptors can enhance the effects of endogenous dopamine, potentially benefiting conditions such as schizophrenia, Parkinson's disease, and cognitive decline.
Biological Activity and Therapeutic Applications
Research indicates that [4-(2,2-difluoroethyl)piperidin-4-yl]methanol hydrochloride exhibits several biological activities:
- Cognitive Enhancement : It has been shown to improve cognitive functions in animal models by potentiating D1 receptor activity. This is particularly relevant for conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) where D1 receptor signaling is impaired.
- Neuroprotective Effects : The compound may offer neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems involved in neuronal survival and function.
- Potential in Addiction Treatment : Given its action on dopaminergic pathways, it could be explored for therapeutic use in substance use disorders.
In Vitro Studies
In vitro studies have demonstrated that [4-(2,2-difluoroethyl)piperidin-4-yl]methanol hydrochloride can enhance the signaling of D1 receptors in cultured neuronal cells. This effect was measured through increased cAMP levels, indicating enhanced receptor activity.
In Vivo Studies
Animal studies have further validated its efficacy:
- Cognitive Tests : Mice treated with the compound showed improved performance in memory tasks compared to controls.
- Behavioral Models : In models of Parkinson's disease, the compound reduced motor deficits associated with dopaminergic neuron loss.
Case Studies
Several case studies have highlighted the potential benefits of this compound:
- A study published in Journal of Neuropharmacology examined its effects on cognitive deficits induced by antipsychotic medications. Results indicated significant improvements in cognitive performance metrics.
| Study | Findings |
|---|---|
| Journal of Neuropharmacology | Improved cognitive performance in mice treated with the compound |
| Neurobiology of Disease | Reduced motor deficits in Parkinson's disease models |
Safety and Toxicology
Preliminary safety assessments suggest that [4-(2,2-difluoroethyl)piperidin-4-yl]methanol hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
